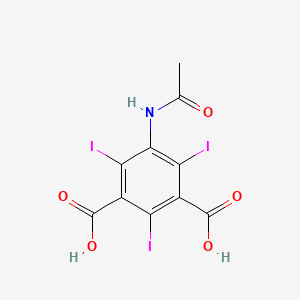

5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid

Description

Properties

IUPAC Name |

5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I3NO5/c1-2(15)14-8-6(12)3(9(16)17)5(11)4(7(8)13)10(18)19/h1H3,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWMLEMKOKPNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalyst Selection

The chlorination of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid to its dichloride derivative is a pivotal step in synthesizing the target compound. Patent data demonstrates that solvents such as diglyme (diethyleneglycol dimethylether) , 1,1,1-trichloroethane , and n-dodecane significantly influence reaction efficiency. For instance, using diglyme with triethylamine as a catalyst achieved yields of 89%, while n-decane paired with N-methyl-morpholine yielded 94.8%. Aromatic hydrocarbons like toluene and xylene also showed promise, with yields exceeding 90% under optimized conditions.

Table 1: Solvent-Catalyst Combinations and Corresponding Yields

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| Diglyme | Triethylamine | 89.0 |

| n-Decane | N-methyl-morpholine | 94.8 |

| Toluene | Quinoline | 92.3 |

| 1,1,1-Trichloroethane | N-methyl-morpholine | 86.3 |

Reaction Optimization and Isolation

Post-chlorination steps involve cooling the reaction mixture to 30°C, followed by decolorization with sodium bisulfite and washing to neutrality. Drying at 50–65°C ensures minimal decomposition, with final product characterization via -NMR, -NMR, and IR spectroscopy confirming structural integrity. The exclusion of moisture and oxygen during filtration is critical to preventing side reactions, as noted in protocols using ligroin and kerosene .

Hydrolysis and Condensation Methods

Ionic Liquid-Mediated Condensation

A 2020 patent describes the condensation of 5-acetamido-2,4,6-triiodo-1,3-benzenedicarboxamide with epoxy chloropropane in ionic liquids , using a solid base catalyst comprising metal oxides and strongly basic anion exchange resins. This method achieved 98% purity by avoiding trace impurities, with the catalyst’s service cycle exceeding 10 batches without significant activity loss. The use of ionic liquids such as 1-butyl-3-methylimidazolium chloride reduced equipment corrosion and simplified product isolation.

Continuous Deacetylation Processes

Industrial-scale deacetylation of 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (Compound B) involves continuous flow reactors to enhance reproducibility. Hydrolysis under alkaline conditions at 80–90°C for 6–8 hours removes acetyl groups, followed by crystallization in ethanol-water mixtures to isolate the final product. This approach reduces byproduct formation to <0.5%, as validated by HPLC analysis.

Ipso-Iododecarboxylation of Benzoic Acid Derivatives

Two-Step Iodination Strategy

Academic studies report a two-step synthesis of triiodoarenes via ipso-iododecarboxylation , applicable to benzoic acid derivatives. Initial iodination of 3,5-dicarboxybenzoic acid with N-iodosuccinimide (NIS) in 1,2-dichloroethane under reflux yields intermediate diiodo compounds, which undergo decarboxylation to form the triiodo backbone. For example, 5-fluoro-1,2,3-triiodobenzene was synthesized in 82% yield using this method.

Photochemical Activation

Replacing thermal energy with tungsten lamp irradiation (100W) during the decarboxylation step reduced reaction times from 48 hours to 24 hours, achieving comparable yields of 80–84% for halogenated derivatives. This photochemical approach minimizes thermal degradation, particularly for heat-sensitive intermediates.

Table 2: Ipso-Iododecarboxylation Yields for Selected Derivatives

| Substrate | Product | Yield (%) |

|---|---|---|

| 5-Fluorobenzoic acid | 5-Fluoro-1,2,3-triiodobenzene | 82 |

| 5-Chlorobenzoic acid | 5-Chloro-1,2,3-triiodobenzene | 84 |

| 3,5-Dicarboxybenzoic acid | 1,2,3-Triiodobenzene | 81 |

Environmental and Industrial Considerations

Solvent Recovery and Recycling

The adoption of diglyme and ionic liquids in large-scale production enables solvent recovery rates exceeding 90%, reducing waste generation. For instance, diglyme’s high boiling point (162°C) permits distillation-based recycling, while ionic liquids can be reused for up to 15 cycles without significant loss in catalytic activity.

Purity and Regulatory Compliance

Pharmaceutical-grade 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid must meet stringent impurity thresholds (<0.1% for any single unknown). Crystallization in ethanol-water (7:3 v/v) achieves this by removing residual chlorinated byproducts, as demonstrated by LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form different derivatives or reduction to modify the functional groups.

Acylation and Alkylation: The acetamido group can be modified through acylation or alkylation reactions.

Common Reagents and Conditions

Iodination: Iodine and oxidizing agents such as nitric acid.

Nitration: Nitric acid and sulfuric acid.

Reduction: Hydrogen gas and a suitable catalyst like palladium on carbon.

Acylation: Acetic anhydride or acetyl chloride.

Major Products

The major products formed from these reactions include various iodinated derivatives and intermediates used in the synthesis of contrast agents for medical imaging.

Scientific Research Applications

5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid is primarily used in the field of medical imaging. It serves as an intermediate in the synthesis of iodinated contrast agents, which are crucial for enhancing the visibility of internal structures in radiographic procedures. These contrast agents are used in:

Computed Tomography (CT) Scans: To improve the contrast of images.

Angiography: To visualize blood vessels.

Myelography: To examine the spinal cord and surrounding structures.

Mechanism of Action

The mechanism of action of iodinated contrast agents, including those derived from 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid, involves the absorption of X-rays by the iodine atoms. This absorption creates a contrast between the areas containing the contrast agent and the surrounding tissues, allowing for clearer imaging. The iodine atoms block X-rays, making the structures containing the contrast agent appear more opaque on the radiographic images .

Comparison with Similar Compounds

Diatrizoic Acid

- Structure : N1,N3-bis(2,3-dihydroxypropyl)-5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxamide (C₁₆H₂₀I₃N₃O₇; MW 747.06 g/mol).

- Key Differences: Replaces carboxylic acid groups with dihydroxypropyl carboxamide moieties, enhancing water solubility and biocompatibility. Used directly as an injectable ionic contrast agent, unlike the precursor role of 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid . Higher molecular weight (747.06 vs. 558.84 g/mol) reduces osmolality compared to older ionic agents but remains higher than non-ionic derivatives .

5-Amino-2,4,6-Triiodoisophthalic Acid (I3C)

- Structure: Lacks the acetamido group, featuring amino and carboxylic acid substituents (C₈H₅I₃NO₄; MW 558.73 g/mol).

- Key Differences :

5-[2-(Dicyanomethylidene)Hydrazin-1-yl]-2,4,6-Triiodoisophthalic Acid

- Structure: Incorporates a dicyanomethylidene hydrazone group, enabling π-π stacking and intermolecular hydrogen bonding.

- Key Differences: Exhibits unique crystal packing (monoclinic P2₁/c space group) and enhanced thermal stability compared to 5-acetamido derivatives. Primarily explored in materials science rather than biomedical applications .

Non-Iodinated Dicarboxylic Acid Analogues

Itaconic Acid (2-Methylenesuccinic Acid)

- Structure : Unsaturated dicarboxylic acid (C₅H₆O₄; MW 130.10 g/mol).

- Key Differences: Lacks iodine, rendering it non-radiopaque.

5-Norbornene-2,3-Dicarboxylic Anhydride

- Structure : Bicyclic dicarboxylic anhydride (C₉H₈O₃; MW 164.16 g/mol).

- Key Differences: Used in epoxy resin curing and coordination polymers, leveraging its rigid backbone. Steric hindrance from the norbornene framework contrasts with the planar triiodobenzene core .

Functional and Pharmacological Comparisons

| Compound | Iodine Content (%) | Water Solubility | Key Applications | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 68 | Moderate | Contrast agent precursor, polymer conjugation | 558.84 |

| Diatrizoic acid | 59 | High | Ionic contrast agent | 747.06 |

| 5-Amino-2,4,6-triiodoisophthalic acid (I3C) | 68 | Low | Coordination polymers, crystallography | 558.73 |

| Itaconic acid | 0 | High | Industrial polymers, detergents | 130.10 |

Pharmacokinetic and Toxicological Considerations

- Non-Ionic vs. Ionic Agents: Derivatives of this compound (e.g., iohexol) exhibit lower osmolality and toxicity compared to ionic agents like diatrizoic acid, reducing risks of nephrotoxicity .

- Biodistribution: Lipophilic analogs (e.g., hexanoylamino derivatives) show prolonged circulation but slower renal excretion, necessitating tailored formulations .

Biological Activity

5-Acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid (CAS Number: 90947-02-7) is an organic compound notable for its applications in medical imaging as an iodinated contrast agent. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Molecular Formula : C10H6I3NO4

- Molecular Weight : 407.87 g/mol

- Functional Groups : Acetamido and carboxylic acid groups attached to a triiodinated benzene ring.

This unique structure contributes to its high iodine content, which is essential for its role as a contrast agent in imaging techniques.

The biological activity of this compound primarily revolves around its use as a contrast agent in radiographic procedures. The iodine atoms in the compound enhance the contrast of images obtained during various imaging modalities by absorbing X-rays more effectively than surrounding tissues.

Key Mechanisms:

- X-ray Absorption : The high atomic number of iodine allows for significant attenuation of X-rays, improving the visibility of internal structures.

- Tissue Differentiation : By enhancing contrast, it aids in differentiating between various tissue types during imaging procedures such as CT scans and angiography.

Applications in Medical Imaging

This compound is primarily utilized in:

- Computed Tomography (CT) Scans : Enhances image quality by providing better delineation of structures.

- Angiography : Facilitates the visualization of blood vessels and vascular structures.

- Myelography : Used to visualize the spinal cord and surrounding areas.

Comparative Analysis with Other Contrast Agents

| Contrast Agent | Iodine Content (%) | Viscosity (mPa·s) | Osmolality (mOsm/kg H2O) | Clinical Use |

|---|---|---|---|---|

| This compound | High | Moderate | Low | CT scans, angiography |

| Iohexol | 49.1 | 11.5 | 210 | Myelography |

| Iopamidol | 50.0 | 10.2 | 136 | Angiography |

This table illustrates how this compound compares with other iodinated contrast agents regarding key properties relevant to their effectiveness in medical applications.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of iodinated contrast agents including this compound:

- Study on Contrast Enhancement in CT Imaging :

-

Toxicity Assessment :

- Research has shown that while iodinated contrast agents can cause adverse reactions in some patients (e.g., nephrotoxicity), the specific toxicity profile of 5-acetamido-2,4,6-triiodobenzene derivatives remains under investigation. Preliminary findings suggest lower toxicity levels compared to older agents like ionic contrast media .

-

Comparative Efficacy Study :

- A comparative study highlighted that newer nonionic agents exhibit less viscosity and osmolality than traditional ionic agents while maintaining effective contrast enhancement capabilities. This suggests that derivatives like 5-acetamido-2,4,6-triiodobenzene may offer improved patient safety profiles during imaging procedures .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid?

- Methodological Answer : Synthesis typically involves sequential iodination of a benzene-dicarboxylic acid precursor. Key steps include:

- Protection of sensitive groups : The acetamido group may require protection (e.g., acetyl or tert-butoxycarbonyl) to prevent side reactions during iodination .

- Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., acetic acid reflux) to achieve regioselective substitution at positions 2, 4, and 6 .

- Deprotection and purification : Acidic or basic hydrolysis to remove protecting groups, followed by recrystallization from DMF/acetic acid mixtures to isolate the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify the acetamido group (δ ~2.0 ppm for CH) and aromatic protons (downfield shifts due to electron-withdrawing iodine substituents) .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500-3300 cm), amide (C=O stretch ~1650 cm), and C-I bonds (500-600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected m/z ~615 g/mol for CHINO) and fragmentation patterns .

Q. How can solubility challenges during purification be addressed?

- Methodological Answer : The compound’s low solubility in polar solvents can be mitigated by:

- Recrystallization : Use mixed solvents like DMF/acetic acid to enhance solubility at elevated temperatures, followed by gradual cooling to precipitate pure crystals .

- pH adjustment : Ionize carboxylic acid groups under basic conditions (e.g., NaHCO) to improve aqueous solubility, followed by acidification for precipitation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for high-yield synthesis?

- Methodological Answer :

- Variable selection : Test factors like iodination agent (NIS vs. ICl), temperature (60–100°C), and stoichiometry (1–3 equiv iodine source) using a 2 factorial design .

- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 90°C, 2.5 equiv NIS) that maximize yield while minimizing side products .

- Validation : Confirm predicted yields with triplicate experiments and adjust models using ANOVA for robustness .

Q. How do computational methods predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying electron-deficient positions (e.g., para to iodine) prone to nucleophilic attack .

- Reaction path simulations : Employ software like Gaussian or ORCA to model transition states and activation energies for proposed substitution pathways .

Q. What strategies resolve contradictions in iodination efficiency across studies?

- Methodological Answer :

- Data meta-analysis : Compare reaction parameters (solvent polarity, catalyst use) from conflicting studies to isolate variables affecting iodination .

- Mechanistic probes : Use kinetic isotope effects (KIEs) or radical scavengers (e.g., TEMPO) to determine whether iodination proceeds via electrophilic or radical pathways .

Q. How does iodine arrangement influence intermolecular interactions in crystal structures?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing to identify halogen bonding (C-I⋯O=C interactions) and π-stacking between aromatic rings .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., I⋯O vs. H-bonding) using software like CrystalExplorer to correlate structure with thermal stability .

Methodological Notes

- Data Contradictions : Conflicting iodination yields may arise from solvent polarity (e.g., acetic acid vs. DMF) or competing side reactions; systematic DOE is recommended for resolution .

- Advanced Tools : ICReDD’s reaction path search methods integrate computational and experimental data for efficient optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.